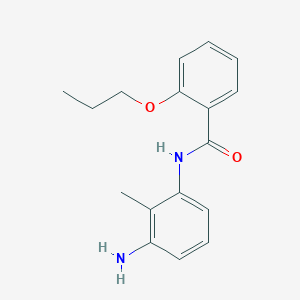

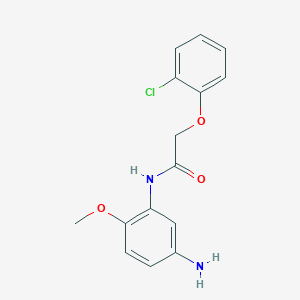

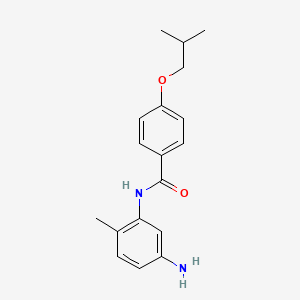

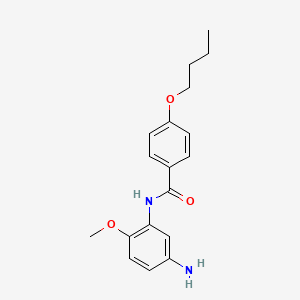

N-(3-Amino-4-chlorophenyl)-2-(isopentyloxy)-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Amino-4-chlorophenyl)-2-(isopentyloxy)-benzamide (also known as 3-Amino-4-chloro-2-isopentyloxybenzamide, or 3-Amino-4-chloro-2-IPOB) is a chlorinated benzamide derivative, part of a class of compounds known as benzamides. It is a synthetic compound that has seen an increase in use in scientific research in recent years, due to its versatile applications in a variety of fields.

Applications De Recherche Scientifique

Vibrational and Electronic Spectral Applications

Vibrational and Electronic Properties : N-aryl ring substituted benzamide compounds, closely related to N-(3-Amino-4-chlorophenyl)-2-(isopentyloxy)-benzamide, demonstrate significant vibrational and electronic properties. Through spectroscopic measurements and density functional theory calculations, insights into their molecular geometries, vibrational frequencies, and electronic properties have been elucidated. These compounds exhibit unique nonlinear optical properties, making them of interest for various scientific applications, particularly in the fields of material science and molecular electronics (Rao, Mohan, & Veeraiah, 2015).

Agricultural and Plant Growth Regulatory Applications

Plant Growth Regulation : Substituted N-(2-benzoyl-4-chlorophenyl)benzamides, structurally similar to this compound, have been synthesized and tested for their plant growth promoting (PGP) and plant growth inhibiting (PGI) activities. These compounds have shown promising results in modulating the growth of certain plant species, indicating potential applications in agriculture and horticulture (Hatim & Joshi, 2004).

Green Chemistry and Synthesis Applications

Efficient Green Synthesis : Derivatives of benzamide compounds, including those similar to this compound, have been synthesized through green chemistry approaches. These methods emphasize high yields, simple reaction workups, and easy separation of products, aligning with the principles of sustainability and environmental stewardship in chemical synthesis (Sabbaghan & Hossaini, 2012).

Antimicrobial Activity and Pharmaceutical Applications

Antibacterial Activity : Certain N-(3-Hydroxy-2-pyridyl) benzamides have shown antimicrobial activity against various bacterial strains. While the exact mechanism is not detailed for this compound, it is notable that structurally similar compounds have demonstrated efficacy in inhibiting the growth of specific pathogens, suggesting potential applications in developing new antimicrobial agents (Mobinikhaledi et al., 2006).

Material Science and Structural Analysis Applications

Crystal Structure Characterization : The structural properties of benzamide derivatives, akin to this compound, have been extensively studied. These analyses reveal detailed insights into bond lengths, angles, and molecular geometries. The understanding of these structural properties is crucial for applications in material science and pharmaceutical design (Panicker et al., 2010).

Propriétés

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-(3-methylbutoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2/c1-12(2)9-10-23-17-6-4-3-5-14(17)18(22)21-13-7-8-15(19)16(20)11-13/h3-8,11-12H,9-10,20H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYWFLUDKXYDAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-Amino-2-methylphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385015.png)

![N-(5-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385030.png)